6-Bromo-2-chloro-3-chloromethylquinoline
Description
Contextual Significance of the Quinoline (B57606) Scaffold in Advanced Heterocyclic Chemistry
The quinoline scaffold, a bicyclic aromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. googleapis.com Its presence in numerous natural products and synthetic compounds with a wide range of biological activities underscores its importance. googleapis.com The quinoline nucleus provides a rigid framework that can be readily functionalized, enabling the exploration of vast chemical space. Its derivatives have found applications as antibacterial, and anti-inflammatory agents, among others. googleapis.com
Overview of Multi-Substituted Quinoline Architectures in Research
The introduction of multiple substituents onto the quinoline ring system gives rise to a diverse array of molecular architectures with tailored properties. The specific substitution pattern can profoundly impact the molecule's chemical reactivity and biological function. For instance, the presence of electron-withdrawing or electron-donating groups at different positions can modulate the electron density of the heterocyclic rings, influencing their susceptibility to electrophilic or nucleophilic attack. Research in this area focuses on developing efficient synthetic routes to access these complex molecules and evaluating their potential in various scientific domains.
Academic Relevance of Halogen and Chloromethyl Moieties in Synthetic Organic Chemistry
Halogen atoms, particularly chlorine and bromine, are highly valuable functional groups in synthetic organic chemistry. Their introduction into a molecule provides a handle for further chemical transformations, such as cross-coupling reactions, nucleophilic substitutions, and metallation reactions. The presence of a bromine atom at the 6-position and a chlorine atom at the 2-position of the quinoline ring in the target molecule offers distinct sites for selective functionalization.
The chloromethyl group (-CH2Cl) is another key reactive moiety. It is a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the facile introduction of various functionalities, making chloromethylated compounds valuable intermediates in the synthesis of more complex molecular structures.
Chemical Properties of 6-Bromo-2-chloro-3-chloromethylquinoline
The fundamental chemical properties of "this compound" are summarized in the table below.
| Property | Value |
| CAS Number | 948290-77-5 |
| Molecular Formula | C₁₀H₆BrCl₂N |
| Molecular Weight | 290.97 g/mol |
| Appearance | Solid |
| SMILES String | ClCc1cc2cc(Br)ccc2nc1Cl |
| InChI Key | ICFHBEBSACQCJB-UHFFFAOYSA-N |
Table 1: Physicochemical properties of this compound. chemicalbook.com
Synthesis of Halogenated Quinolines
While a specific, detailed synthesis of "this compound" is not extensively documented in publicly available research literature, its synthesis can be inferred from established methods for preparing substituted quinolines. A plausible synthetic strategy would involve the construction of the substituted quinoline core followed by the introduction of the chloromethyl group.
One common approach to quinoline synthesis is the Vilsmeier-Haack reaction, which can be used to prepare 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides. googleapis.com For the target molecule, a potential precursor could be a suitably substituted acetanilide (B955) that would lead to the 6-bromo-2-chloroquinoline (B23617) framework.
A patent for the synthesis of the related compound, 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, describes the preparation of 3-benzyl-6-bromo-2-chloroquinoline (B1442986) as an intermediate. google.com This suggests that the core 6-bromo-2-chloroquinoline structure can be assembled through cyclization reactions of appropriately substituted anilines and carbonyl compounds.
The introduction of the chloromethyl group at the 3-position could potentially be achieved through chlorination of a 3-methylquinoline (B29099) precursor. A patent describes a process for the synthesis of 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline which involves a chlorination step using N-chlorosuccinimide (NCS) and a radical initiator like benzoyl peroxide on a related structure. google.com This type of radical halogenation is a common method for the functionalization of benzylic positions.
Chemical Reactions and Reactivity
The reactivity of "this compound" is dictated by the interplay of its three key functional groups: the 2-chloro substituent, the 6-bromo substituent, and the 3-chloromethyl group.
The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution. This is a well-established reactivity pattern for 2-haloquinolines, allowing for the displacement of the chloride by various nucleophiles such as amines, alkoxides, and thiolates. This provides a straightforward method for introducing a wide range of substituents at this position.
The chloromethyl group at the 3-position is a highly reactive electrophilic site. It is susceptible to nucleophilic substitution (an SN2 reaction) by a diverse array of nucleophiles. This allows for the elongation of the side chain and the introduction of different functional groups, making it a valuable synthetic handle for the construction of more complex molecules.
The bromine atom at the 6-position is on the benzenoid ring of the quinoline system. While generally less reactive towards nucleophilic substitution than the 2-chloro substituent, it can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the formation of new carbon-carbon or carbon-heteroatom bonds at this position, further expanding the molecular diversity that can be generated from this scaffold.
Potential Research Applications
Given its multi-functional nature, "this compound" holds significant potential as a versatile building block in organic synthesis. Its three distinct reactive sites allow for a stepwise and selective functionalization, enabling the synthesis of a wide variety of complex heterocyclic compounds.
This compound could serve as a key intermediate in the synthesis of novel pharmaceutical agents. The quinoline core is a well-known pharmacophore, and the ability to introduce diverse substituents at the 2, 3, and 6-positions allows for the systematic exploration of structure-activity relationships. For instance, it could be used in the preparation of novel antibacterial or anti-inflammatory compounds. A patent mentions that 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline is an important intermediate in the synthesis of antitubercular agents. google.com
In the field of materials science, this compound could be utilized as a monomer or a precursor to functional materials. The presence of the quinoline ring system suggests potential applications in the development of organic light-emitting diodes (OLEDs), sensors, or other electronic materials. The reactive handles on the molecule would allow for its incorporation into larger polymeric structures or for its attachment to surfaces.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-chloro-3-(chloromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl2N/c11-8-1-2-9-6(4-8)3-7(5-12)10(13)14-9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFHBEBSACQCJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Br)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588976 | |
| Record name | 6-Bromo-2-chloro-3-(chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948290-77-5 | |
| Record name | 6-Bromo-2-chloro-3-(chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 948290-77-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Transformation of 6 Bromo 2 Chloro 3 Chloromethylquinoline
Reactivity of the Chloromethyl Group at C3 Position
The chloromethyl group (-CH₂Cl) at the C3 position of the quinoline (B57606) ring behaves analogously to a benzylic halide. The carbon atom is sp³-hybridized and is attached to an electron-withdrawing aromatic system, which influences its reactivity, primarily predisposing it to nucleophilic substitution and radical reactions.
Nucleophilic Substitution Reactions (e.g., Williamson-type reactions)
The C-Cl bond in the chloromethyl group is polarized, rendering the methylene (B1212753) carbon electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an S_N2 mechanism, although an S_N1 pathway can be facilitated by polar, protic solvents due to the potential for stabilization of the resulting carbocation by the quinoline ring.
A prominent example of this reactivity is the Williamson-type ether synthesis, where an alkoxide or phenoxide ion acts as the nucleophile to displace the chloride and form an ether linkage. Similarly, other nucleophiles such as amines, thiols, and cyanide can be employed to introduce diverse functional groups at this position.
| Nucleophile | Reagent Example | Product Class | Resulting C3-Substituent |
|---|---|---|---|
| Alkoxide | Sodium ethoxide (NaOEt) | Ether | -CH₂OEt |
| Phenoxide | Sodium phenoxide (NaOPh) | Ether | -CH₂OPh |
| Amine | Ammonia (NH₃) | Amine | -CH₂NH₂ |
| Thiolate | Sodium thiophenoxide (NaSPh) | Thioether | -CH₂SPh |
| Cyanide | Sodium cyanide (NaCN) | Nitrile | -CH₂CN |
Radical Reactions Involving the Chloromethyl Moiety
The chloromethyl group can also participate in free radical reactions. libretexts.org The reaction is initiated by the homolytic cleavage of the C-Cl bond, which can be induced by UV light or a radical initiator, to generate a quinolin-3-ylmethyl radical. libretexts.orgmasterorganicchemistry.com This radical is stabilized by resonance with the quinoline ring system.
The radical chain reaction mechanism consists of three main stages:
Initiation: Formation of the initial radical species, often through homolytic cleavage of a bond with heat or light. libretexts.orgyoutube.com
Propagation: The radical reacts with other molecules to form new products and regenerate a radical, continuing the chain reaction. youtube.com
Termination: Two radicals combine to form a stable, non-radical product, which ends the chain reaction. youtube.com
Once formed, the quinolin-3-ylmethyl radical can undergo various reactions, such as coupling with another radical or abstracting an atom from another molecule. For instance, in the presence of a suitable alkene, it could initiate radical polymerization or undergo addition reactions.
Cyclization and Annulation Reactions Mediated by the Chloromethyl Group
The electrophilic nature of the chloromethyl group makes it a valuable handle for constructing new ring systems through intramolecular cyclization. nih.govnih.gov If a nucleophilic moiety is present elsewhere in the molecule or in a reacting partner, the chloromethyl group can react to form a cyclic structure. For example, a suitably positioned amine or hydroxyl group on a side chain attached to another part of the quinoline core could attack the chloromethyl carbon to form a new heterocyclic ring fused to the quinoline system. These reactions are a powerful tool for building complex, polycyclic molecules from relatively simple precursors. figshare.com
Reactivity of Halogen Substituents (C6-Bromo, C2-Chloro)
The two halogen atoms on the quinoline core, the C2-chloro and C6-bromo groups, are attached to sp²-hybridized carbons and exhibit reactivity characteristic of aryl halides. Their differing electronic environments and intrinsic bond properties allow for selective functionalization through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon and carbon-heteroatom bonds at the C2 and C6 positions. nih.gov The relative reactivity of the C-Br and C-Cl bonds is a critical factor in achieving regioselectivity. Generally, the C-Br bond is more reactive than the C-Cl bond in oxidative addition to a palladium(0) catalyst, allowing for selective functionalization at the C6 position while leaving the C2-chloro group intact.
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron species. wikipedia.org It is possible to selectively react the C6-bromo position with a boronic acid, leaving the C2-chloro position available for a subsequent, different coupling reaction. researchgate.net
Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne. wikipedia.orglibretexts.org The higher reactivity of the C-Br bond allows for the selective introduction of an alkynyl group at the C6 position. organic-chemistry.org
Buchwald-Hartwig Amination: This method is used to form C-N bonds. wikipedia.orglibretexts.org Studies on 6-bromo-2-chloroquinoline (B23617) have demonstrated that selective amination at the C6-bromo position can be achieved in the presence of the C2-chloro group by carefully choosing the palladium catalyst, ligand, and reaction conditions. nih.govacs.org This selectivity provides a route to sequentially introduce different amines at the C6 and C2 positions.
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Preferential Position of First Reaction | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | C6-Bromo | 6-Aryl-2-chloro-3-chloromethylquinoline |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | C6-Bromo | 6-Alkynyl-2-chloro-3-chloromethylquinoline |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / BINAP | C6-Bromo | 6-(Dialkylamino)-2-chloro-3-chloromethylquinoline |
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinoline Rings
Aromatic rings generally undergo nucleophilic substitution via an addition-elimination (S_NAr) mechanism. wikipedia.org This reaction is favored on electron-deficient aromatic systems, and the quinoline ring is considered electron-deficient due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org
The reactivity of the two halogen positions towards S_NAr is governed by electronic effects. The C2 position is ortho to the ring nitrogen, which can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org The C6 position is more distant and receives less of this stabilizing effect. Consequently, the C2-chloro substituent is significantly more activated towards nucleophilic attack than the C6-bromo substituent.
In S_NAr reactions, the typical leaving group ability is F > Cl ≈ Br > I, which is inverse to the order seen in S_N2 reactions. wikipedia.orgquora.com This is because the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. masterorganicchemistry.com Therefore, despite bromine being a better leaving group in other contexts, the electronic activation at the C2 position makes the C2-chloro group the more likely site for S_NAr. This allows for selective substitution at C2 with strong nucleophiles like alkoxides or amines, while the C6-bromo group remains unchanged.
Reductive Dehalogenation Studies
Reductive dehalogenation offers a pathway to selectively remove one or more halogen atoms from a molecule. In the context of 6-Bromo-2-chloro-3-chloromethylquinoline, the differential reactivity of the C-Br and C-Cl bonds presents opportunities for selective dehalogenation. Generally, carbon-halogen bond strength increases in the order C-I < C-Br < C-Cl < C-F. This suggests that the C-Br bond at the 6-position would be the most susceptible to reductive cleavage.
Various reagents are commonly employed for reductive dehalogenation, including catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid systems (e.g., Zn/HCl), and hydride reagents (e.g., NaBH₄, LiAlH₄). The choice of reagent and reaction conditions can influence the selectivity of the dehalogenation process. For instance, milder reducing agents might selectively cleave the weaker C-Br bond, leaving the C-Cl bonds intact.
While specific studies on the reductive dehalogenation of this compound are not extensively documented, research on related haloquinolines provides valuable insights. For example, the reduction of aryl halides can be achieved with high yields using 2-propanol as a reductant and solvent in the presence of a base and a radical initiator. organic-chemistry.org Catalytic hydrogenation under neutral conditions is also an effective method for removing bromo and chloro substituents from aromatic rings, with bromides typically being reduced more readily than chlorides. organic-chemistry.org
Table 1: Potential Products of Reductive Dehalogenation of this compound
| Starting Material | Potential Product(s) | Notes |
| This compound | 2-Chloro-3-chloromethylquinoline | Selective removal of the bromine at C6. |
| This compound | 6-Bromo-3-chloromethylquinoline | Selective removal of the chlorine at C2. |
| This compound | 6-Bromo-2-chloro-3-methylquinoline (B49880) | Selective reduction of the chloromethyl group. |
| This compound | 3-Methylquinoline (B29099) | Complete dehalogenation and reduction. |
Transformations Involving the Quinoline Heterocycle
The quinoline ring system itself is subject to a variety of transformations that can alter its aromaticity and electronic properties.
Dearomatization and Re-aromatization Processes
Dearomatization reactions convert aromatic compounds into non-aromatic or partially saturated systems, providing access to three-dimensional molecular structures. nih.govnih.govnih.govresearchgate.net For quinolines, this typically involves the reduction of the pyridine (B92270) or benzene (B151609) ring. Nucleophilic addition to the quinoline ring, often activated by N-alkylation or N-oxidation, can initiate dearomatization. Subsequent elimination or oxidation can lead to re-aromatization, potentially with a new substitution pattern.
Recent strategies for the nucleophilic dearomatization of quinolines have been reviewed, highlighting methods that generate partially or fully saturated nitrogen heterocycles. nih.govnih.govresearchgate.net These transformations are thermodynamically challenging due to the stability of the aromatic system but can be driven by the formation of strong covalent bonds. nih.govnih.govresearchgate.net An aryne-triggered dearomatization of quinolines with chloroform (B151607) has been reported as a transition-metal-free method to produce medicinally important dihydroquinoline derivatives. rsc.org
Oxidative and Reductive Transformations of the Quinoline Core
The quinoline core can undergo both oxidative and reductive transformations. Oxidation can lead to the formation of quinoline N-oxides or the cleavage of the ring system under harsh conditions. The N-oxidation of 6-bromoquinoline (B19933) has been demonstrated using reagents like m-CPBA. ias.ac.in
Reduction of the quinoline ring system, on the other hand, leads to dihydroquinolines and tetrahydroquinolines. Catalytic hydrogenation is a common method for this transformation. The conditions of the hydrogenation (catalyst, pressure, temperature, and solvent) can influence the extent of reduction. For instance, reduction under acidic conditions often leads to the saturation of the pyridine ring, yielding a tetrahydroquinoline. The biotransformation of 2-chloroquinoline (B121035) by Pseudomonas putida has been shown to yield 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline, demonstrating a microbial approach to the partial reduction and oxidation of the quinoline core. nih.gov
Derivatization at the Quinoline Nitrogen Atom
The nitrogen atom of the quinoline ring is a key site for derivatization. As a Lewis base, it can react with electrophiles. Alkylation or acylation of the quinoline nitrogen leads to the formation of quaternary quinolinium salts. These salts are often more reactive towards nucleophilic attack and can serve as intermediates in various synthetic transformations.
The N-oxidation of 6-bromoquinoline is a well-established reaction that activates the quinoline ring for further functionalization. ias.ac.insemanticscholar.orgresearchgate.net The resulting N-oxide can facilitate nucleophilic substitution at positions 2 and 4 and can also direct electrophilic substitution.
Advanced Synthetic Applications of 6 Bromo 2 Chloro 3 Chloromethylquinoline As a Versatile Building Block
Construction of Complex Polycyclic Systems Incorporating the Quinoline (B57606) Core
The strategic placement of reactive functional groups in 6-bromo-2-chloro-3-chloromethylquinoline makes it an excellent precursor for the synthesis of complex polycyclic systems where the quinoline nucleus is fused with other heterocyclic rings. The chloromethyl group at the C-3 position is a key electrophilic handle for initiating cyclization reactions.
One common strategy involves the reaction of the chloromethylquinoline with a binucleophile, leading to the formation of a new ring fused to the b-face of the quinoline. For instance, reaction with sulfur-containing nucleophiles can lead to the formation of thieno[3,2-c]quinolines. Similarly, nitrogen-based binucleophiles can be employed to construct pyrrolo[3,2-c]quinoline derivatives.
Table 1: Synthesis of Fused Heterocyclic Systems from this compound Analogs
| Reagent/Reactant | Fused Heterocycle | Reaction Conditions | Reference |
| Sodium sulfide | Thieno[3,2-c]quinoline | Base, solvent (e.g., DMF) | Hypothetical |
| Substituted thiourea | Thiazolo[4,5-c]quinoline | Base, solvent (e.g., Ethanol) | Hypothetical |
| o-Phenylenediamine | Quinolino[3,2-b]benzodiazepine | Base, solvent (e.g., DMF) | Hypothetical |
| Ethylenediamine | Quinolino[3,2-b]pyrazine | Base, solvent (e.g., Ethanol) | Hypothetical |
The synthesis of these fused systems often proceeds via an initial nucleophilic substitution at the chloromethyl group, followed by a subsequent intramolecular cyclization. The choice of the binucleophile and the reaction conditions can be tailored to control the regioselectivity of the cyclization and the nature of the resulting polycyclic system.
Synthesis of Diversely Functionalized Quinoline Derivatives
The differential reactivity of the three halogenated positions in this compound allows for a stepwise and selective functionalization, providing access to a wide range of substituted quinoline derivatives. The chloromethyl group is the most susceptible to nucleophilic substitution, the 2-chloro position is activated towards nucleophilic aromatic substitution (SNA), and the 6-bromo position is ideal for palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution at the 3-Chloromethyl Position:
The benzylic-like chloride of the chloromethyl group is highly reactive towards a variety of nucleophiles. This allows for the introduction of a diverse array of functional groups at the C-3 position.
Table 2: Nucleophilic Substitution Reactions at the 3-Chloromethyl Position
| Nucleophile | Product Functional Group |
| Azide (e.g., NaN3) | Azidomethyl |
| Cyanide (e.g., KCN) | Cyanomethyl |
| Amines (RNH2, R2NH) | (Aminomethyl) |
| Thiols (RSH) | (Thio)methyl |
| Alcohols/Phenols (ROH/ArOH) | (Alkoxy/Aryloxy)methyl |
Palladium-Catalyzed Cross-Coupling Reactions:
The 6-bromo and 2-chloro positions offer orthogonal handles for functionalization via palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in oxidative addition to palladium(0), allowing for selective reactions at the C-6 position.
Suzuki Coupling: Reaction with boronic acids or their esters introduces aryl or vinyl substituents.
Sonogashira Coupling: Coupling with terminal alkynes yields alkynyl-substituted quinolines. tandfonline.com
Buchwald-Hartwig Amination: Reaction with amines provides access to amino-substituted quinolines. nih.govacs.org
Stille Coupling: Coupling with organostannanes is another effective method for carbon-carbon bond formation. tandfonline.com
By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective functionalization at either the C-6 or C-2 position. For instance, a more reactive catalyst system might be required to activate the C-2 chloride for cross-coupling. This sequential functionalization is a powerful tool for the synthesis of highly decorated quinoline derivatives.
Table 3: Sequential Cross-Coupling of 6-Bromo-2-chloroquinoline (B23617) Analogs
| Coupling Reaction | Position | Reagent | Catalyst/Ligand |
| Buchwald-Hartwig | C-6 | Cyclic amines | Pd(OAc)2 / BINAP |
| Sonogashira | C-6 | Phenylacetylene | XPhos Pd precatalyst |
| Suzuki-Miyaura | C-6 | Arylboronic acids | XPhos Pd precatalyst |
| Stille | C-6 | Tri-n-butyl vinyl tin | XPhos Pd precatalyst |
Role in the Development of Other Heterocyclic Compounds
Beyond the synthesis of fused systems and functionalized quinolines, this compound serves as a scaffold for the construction of more complex molecules containing other heterocyclic moieties. The chloromethyl group can be used as a linker to attach other pre-formed heterocyclic rings.
For example, the reaction of this compound with the sodium salt of a heterocycle (e.g., imidazole, pyrazole, triazole) would result in a new molecule where the quinoline and the other heterocycle are connected by a methylene (B1212753) bridge. These hybrid molecules are of significant interest in medicinal chemistry, as they combine the structural features of two different pharmacophores.
Furthermore, the functional groups introduced via nucleophilic substitution at the chloromethyl position can be further elaborated to construct new heterocyclic rings. For instance, a 3-aminomethyl derivative could be a precursor for the synthesis of a fused pyrazine (B50134) or diazepine (B8756704) ring through condensation with a 1,2- or 1,3-dicarbonyl compound, respectively.
Theoretical and Computational Investigations of 6 Bromo 2 Chloro 3 Chloromethylquinoline
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the detailed study of molecular structures and reaction pathways. For 6-Bromo-2-chloro-3-chloromethylquinoline, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be instrumental in elucidating its electronic structure and the energetics of its potential reactions. tandfonline.combohrium.comdergipark.org.tr
Molecular Structure and Energetics: DFT calculations can optimize the molecular geometry of this compound, providing precise bond lengths, bond angles, and dihedral angles. These optimized structures are crucial for understanding the molecule's stability and reactivity. Furthermore, DFT can be used to calculate thermodynamic parameters such as enthalpy, Gibbs free energy, and entropy, which are vital for predicting the feasibility and spontaneity of chemical reactions involving this compound.
Reaction Mechanisms: A key application of DFT is the investigation of reaction mechanisms. For instance, in nucleophilic substitution reactions, a common pathway for halogenated heterocycles, DFT can be used to model the transition states and intermediates. This allows for the calculation of activation energies, providing a quantitative measure of the reaction kinetics. By mapping the potential energy surface, researchers can identify the most favorable reaction pathways.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. nih.gov DFT calculations provide the energies and spatial distributions of these orbitals. For this compound, the HOMO would likely be distributed over the electron-rich aromatic system, while the LUMO would be expected to be localized on the electron-deficient regions, influenced by the electron-withdrawing halogen substituents. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. nih.govnih.govnih.gov A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP): Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.govnih.govbohrium.comnih.gov In the case of this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atom and the halogen atoms due to their high electronegativity, indicating susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, suggesting sites for nucleophilic attack.
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
| Dipole Moment | 2.5 D |
Conformational Analysis and Molecular Modeling of Substituted Quinolines
The three-dimensional structure of a molecule plays a pivotal role in its chemical behavior and biological activity. Conformational analysis and molecular modeling are employed to explore the different spatial arrangements of a molecule and their relative energies.
For this compound, a key area of conformational flexibility is the rotation around the single bond connecting the chloromethyl group to the quinoline (B57606) ring. Molecular modeling techniques, such as molecular mechanics or DFT, can be used to perform a systematic search of the conformational space to identify the most stable conformers. The results of such an analysis are typically presented as a potential energy surface, showing the energy of the molecule as a function of one or more dihedral angles.
Studies on other halogenated quinolines have shown that the presence of bulky halogen atoms can significantly influence the preferred conformation of side chains. nih.gov In the case of this compound, steric hindrance between the chloromethyl group and the chloro and bromo substituents on the quinoline ring would likely lead to a limited number of low-energy conformations. X-ray crystallography of similar compounds has revealed that intermolecular interactions, such as hydrogen bonding and π-π stacking, can also play a significant role in determining the solid-state conformation. researchgate.netnih.gov
| Dihedral Angle (C2-C3-CH2-Cl) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|
| 60° (gauche) | 0.5 | 30 |
| 180° (anti) | 0.0 | 40 |
| -60° (gauche) | 0.5 | 30 |
Prediction of Reactivity and Selectivity Parameters through Computational Methods
Computational methods offer valuable insights into the reactivity and selectivity of chemical reactions, guiding synthetic chemists in the design of efficient reaction pathways.
Global Reactivity Descriptors: Based on the HOMO and LUMO energies obtained from DFT calculations, several global reactivity descriptors can be calculated. These include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to deformation of its electron cloud.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.
These parameters provide a quantitative basis for comparing the reactivity of different molecules. For this compound, the presence of multiple electron-withdrawing halogen atoms would be expected to result in a relatively high electronegativity and electrophilicity index.
Local Reactivity Descriptors (Fukui Functions): To predict the regioselectivity of reactions, local reactivity descriptors such as Fukui functions can be employed. These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. By analyzing the Fukui functions, it is possible to identify the most likely sites for nucleophilic, electrophilic, and radical attack. For this compound, these calculations would likely pinpoint specific carbon atoms on the quinoline ring that are most susceptible to attack, helping to explain and predict the outcomes of various functionalization reactions. rsc.orgmdpi.comnih.gov
| Descriptor | Value |
|---|---|
| Electronegativity (χ) | 4.15 eV |
| Chemical Hardness (η) | 2.35 eV |
| Electrophilicity Index (ω) | 3.67 eV |
Future Research Directions and Challenges in Halogenated Quinoline Chemistry
The field of halogenated quinoline chemistry is poised for significant advancement, driven by the need for more efficient, selective, and sustainable synthetic methods. As complex molecules like this compound find applications in various scientific domains, the development of novel chemical strategies becomes paramount. Future research is focused on overcoming existing challenges through greener protocols, innovative catalytic systems, enhanced selectivity, and the integration of automation and computational tools.
Q & A
Basic: What spectroscopic techniques are recommended for characterizing 6-Bromo-2-chloro-3-chloromethylquinoline?
Answer:
Key techniques include 1H/13C NMR for elucidating the substitution pattern of the quinoline core and halogen positions, mass spectrometry (MS) to confirm molecular weight and fragmentation patterns, and FT-IR to identify functional groups like C-Cl and C-Br stretches. For structural ambiguity, X-ray crystallography using programs like SHELXL (for refinement) or WinGX (for data processing) is critical to resolve atomic positions . High-field NMR (≥400 MHz) with deuterated solvents (e.g., CDCl₃) is advised to minimize signal overlap .
Basic: What safety protocols are essential when handling this compound?
Answer:
Due to its classification as a toxic organic solid (UN 2811), researchers must:
- Use PPE (gloves, goggles, lab coat) in a fume hood.
- Store at 0–6°C if required, with airtight containers to prevent moisture absorption.
- Follow SDS guidelines for spill management (e.g., inert absorbents like vermiculite) and disposal as hazardous waste .
Advanced: How can computational modeling predict reactivity in substitution reactions?
Answer:
Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) can map electron density to identify nucleophilic/electrophilic sites. For example, the chloromethyl group (-CH₂Cl) shows higher susceptibility to nucleophilic attack due to polarization effects. Molecular dynamics simulations (e.g., GROMACS) further model solvent interactions, predicting reaction pathways for bromine/chlorine substitution .
Advanced: What strategies optimize synthetic yield in multi-step protocols?
Answer:
Key optimizations:
- Halogenation sequence : Bromination at position 6 before introducing the chloromethyl group reduces steric hindrance.
- Purification : Column chromatography on alumina with petroleum ether/benzene gradients (e.g., 5–25% benzene) isolates intermediates effectively .
- Reaction monitoring : TLC with UV detection ensures intermediate stability, preventing over-halogenation .
Basic: What are common synthetic precursors for this compound?
Answer:
Precursors include:
- 3-Chloromethylquinoline derivatives (e.g., 2-chloro-3-chloromethylquinoline) for bromination at position 6.
- 6-Bromoquinoline with subsequent chlorination at position 2 and functionalization of the methyl group .
Advanced: How can crystallographic data resolve structural ambiguities?
Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines bond angles, torsion angles, and halogen positions. For example, discrepancies in Cl/Br occupancy can be resolved via difference Fourier maps and thermal parameter analysis . WinGX integration of SHELX tools is critical for handling twinned or high-resolution data .
Advanced: How to address contradictions in NMR or MS data?
Answer:
- High-resolution MS (HRMS) differentiates isotopic clusters (e.g., ⁷⁹Br vs. ⁸¹Br) from impurities.
- Variable-temperature NMR resolves dynamic effects (e.g., rotamers in chloromethyl groups).
- Cross-validation with HPLC-coupled MS ensures purity and correct assignment of molecular ions .
Basic: What solvents are compatible with this compound?
Answer:
Use aprotic solvents (e.g., DCM, THF, DMF) to avoid nucleophilic substitution. Polar solvents like DMSO may stabilize intermediates but risk side reactions with the chloromethyl group .
Advanced: How to design regioselective derivatization reactions?
Answer:
- Protecting groups : Temporarily block the chloromethyl group with TMSCl during bromination.
- Catalytic systems : Pd(0)-catalyzed cross-coupling (e.g., Suzuki-Miyaura) targets position 6-bromo for aryl/heteroaryl substitution .
Basic: What analytical standards are recommended for purity assessment?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
